

# Spectroscopic Profile of 2-Methyl-3-nitropyridine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methyl-3-nitropyridine

Cat. No.: B124571

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **2-Methyl-3-nitropyridine**. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a detailed analysis based on predicted data derived from analogous compounds and fundamental spectroscopic principles. This guide is intended to serve as a valuable resource for the identification, characterization, and utilization of **2-Methyl-3-nitropyridine** in research and development.

## Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **2-Methyl-3-nitropyridine**. These predictions are based on the analysis of closely related compounds, including substituted pyridines and nitroaromatics, as well as established empirical rules and computational models.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data for **2-Methyl-3-nitropyridine**

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)
H-4	~8.2 - 8.4	dd	$J(\text{H4-H5}) \approx 8.0$ , $J(\text{H4-H6}) \approx 1.5$
H-5	~7.4 - 7.6	dd	$J(\text{H5-H4}) \approx 8.0$ , $J(\text{H5-H6}) \approx 4.5$
H-6	~8.6 - 8.8	dd	$J(\text{H6-H5}) \approx 4.5$ , $J(\text{H6-H4}) \approx 1.5$
2-CH <sub>3</sub>	~2.6 - 2.8	s	-

Note: Predicted values are for a standard deuterated solvent such as CDCl<sub>3</sub> and are referenced to TMS at 0.00 ppm. Actual experimental values may vary based on solvent, concentration, and temperature.

Table 2: Predicted <sup>13</sup>C NMR Data for **2-Methyl-3-nitropyridine**

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C-2	~158 - 162
C-3	~148 - 152
C-4	~135 - 138
C-5	~123 - 126
C-6	~150 - 153
2-CH <sub>3</sub>	~23 - 26

Note: Predicted values are for a standard deuterated solvent such as CDCl<sub>3</sub>.

## Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for **2-Methyl-3-nitropyridine**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity
3100 - 3000	C-H stretch (aromatic)	Medium
2980 - 2850	C-H stretch (methyl)	Medium
1600 - 1570	C=C stretch (aromatic ring)	Medium-Strong
1540 - 1500	Asymmetric NO <sub>2</sub> stretch	Strong
1480 - 1440	C=C stretch (aromatic ring)	Medium-Strong
1360 - 1340	Symmetric NO <sub>2</sub> stretch	Strong
850 - 750	C-H out-of-plane bend (aromatic)	Strong

## Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **2-Methyl-3-nitropyridine** is expected to exhibit absorption bands corresponding to  $\pi \rightarrow \pi^*$  and  $n \rightarrow \pi^*$  electronic transitions within the aromatic system.

- $\pi \rightarrow \pi$  transitions:\* Strong absorption bands are anticipated in the range of 200-280 nm.
- $n \rightarrow \pi$  transition:\* A weaker absorption band, characteristic of the nitro group, is expected at a longer wavelength, likely in the 300-350 nm region.

The exact position and intensity of these bands will be influenced by the solvent used for the analysis.

## Experimental Protocols

The following sections detail generalized experimental procedures for acquiring high-quality spectroscopic data for **2-Methyl-3-nitropyridine**.

### NMR Spectroscopy Protocol

Sample Preparation:

- Accurately weigh 5-10 mg of high-purity **2-Methyl-3-nitropyridine**.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ , or Dimethyl sulfoxide-d<sub>6</sub>, DMSO-d<sub>6</sub>) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
- Ensure the sample is fully dissolved by gentle vortexing or sonication.
- Transfer the solution to a clean, dry 5 mm NMR tube.

#### $^1\text{H}$ NMR Data Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence (e.g., zg30).
- Spectral Width: 12-15 ppm, centered around 6 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- Temperature: 298 K (25 °C).

#### $^{13}\text{C}$ NMR Data Acquisition:

- Spectrometer: 100 MHz or higher, corresponding to the  $^1\text{H}$  frequency.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 200-220 ppm, centered around 100 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, due to the low natural abundance of  $^{13}\text{C}$ .
- Temperature: 298 K (25 °C).

#### Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain pure absorption line shapes.
- Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
- Integrate the signals in the  $^1\text{H}$  NMR spectrum.
- Perform peak picking to determine the chemical shifts of all signals.

## IR Spectroscopy Protocol (ATR Method)

The Attenuated Total Reflectance (ATR) method is a convenient technique for solid samples.

- Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR accessory.
- Place a small amount of solid **2-Methyl-3-nitropyridine** onto the center of the ATR crystal.
- Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum, typically in the range of  $4000\text{--}400\text{ cm}^{-1}$ .
- After analysis, clean the crystal thoroughly.

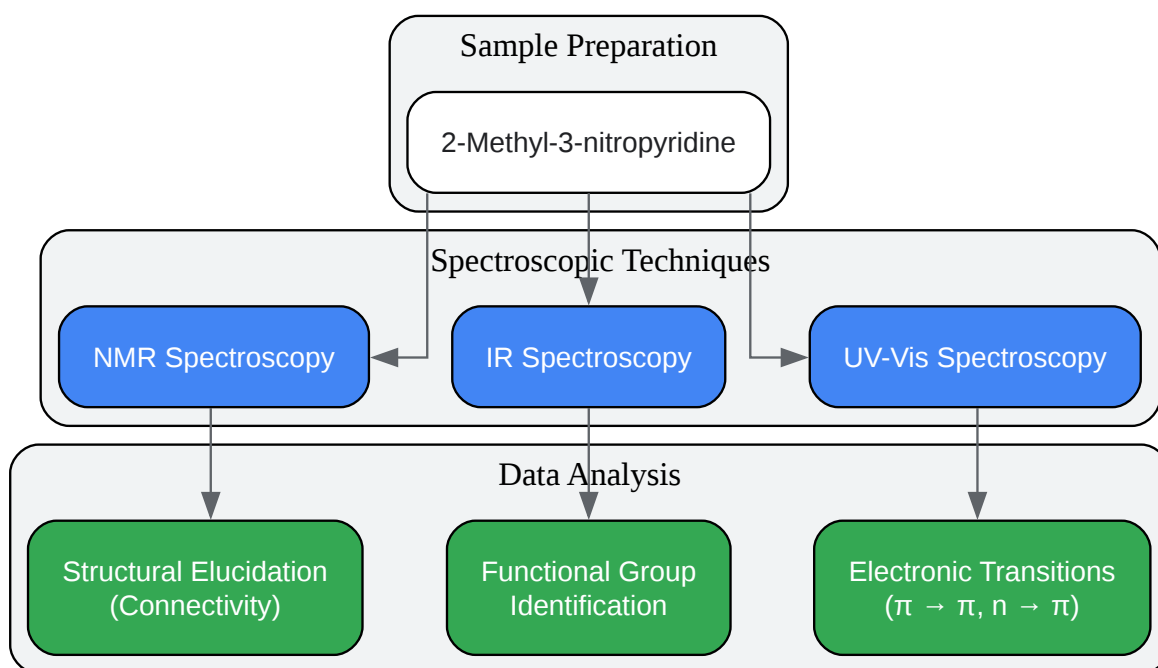
## UV-Vis Spectroscopy Protocol

- Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent in the wavelength range of interest (e.g., ethanol, methanol, or acetonitrile).
- Sample Preparation: Prepare a stock solution of **2-Methyl-3-nitropyridine** of a known concentration. From this, prepare a dilute solution (typically in the micromolar range) to ensure the absorbance is within the linear range of the spectrophotometer (generally below 1.5).

- Data Acquisition:
  - Use a dual-beam UV-Vis spectrophotometer.
  - Fill a quartz cuvette with the pure solvent to be used as a reference.
  - Fill a second quartz cuvette with the sample solution.
  - Place both cuvettes in the spectrophotometer.
  - Record the spectrum over a suitable wavelength range (e.g., 200-600 nm).
  - Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) for each peak.

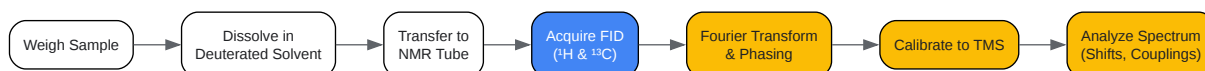
## Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.



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Caption: General workflow for the spectroscopic analysis of **2-Methyl-3-nitropyridine**.



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Caption: Experimental workflow for NMR spectroscopy.



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Caption: Experimental workflow for FT-IR spectroscopy using the ATR method.

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